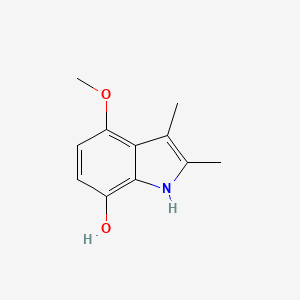
4-methoxy-2,3-dimethyl-1H-indol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2,3-dimethyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dimethyl-1H-indol-7-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of 2,3-dimethyl-4-methoxyphenylhydrazine with an appropriate ketone under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes and green chemistry approaches to minimize environmental impact. The use of aqueous media and recyclable catalysts is common in the large-scale synthesis of indole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-dimethyl-1H-indol-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-methoxy-2,3-dimethyl-1H-indol-7-ol has various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3-dimethyl-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simple structure.
2-Methylindole: A derivative with a single methyl group.
3-Methylindole: Another derivative with a methyl group at a different position.
7-Hydroxyindole: A derivative with a hydroxyl group at the 7-position.
Uniqueness
4-methoxy-2,3-dimethyl-1H-indol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methoxy groups, along with the hydroxyl group, enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-methoxy-2,3-dimethyl-1H-indol-7-ol |
InChI |
InChI=1S/C11H13NO2/c1-6-7(2)12-11-8(13)4-5-9(14-3)10(6)11/h4-5,12-13H,1-3H3 |
InChI Key |
MELKKMWBHMVCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C=CC(=C12)OC)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
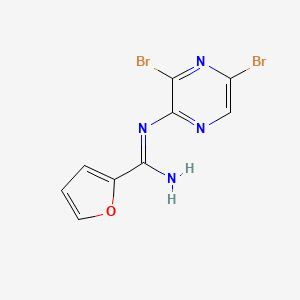
![2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one](/img/structure/B8412035.png)
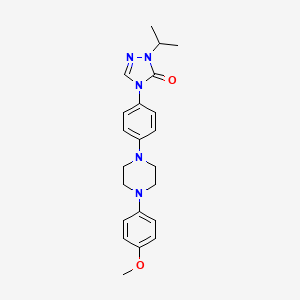
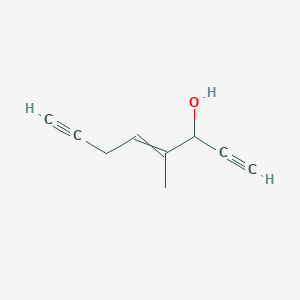
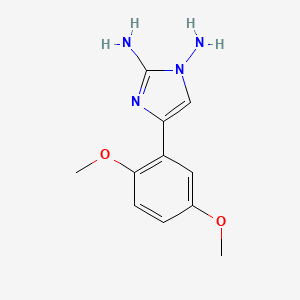
![2-[(4-Methoxybenzyl)oxy]-2-methylpropan-1-ol](/img/structure/B8412058.png)

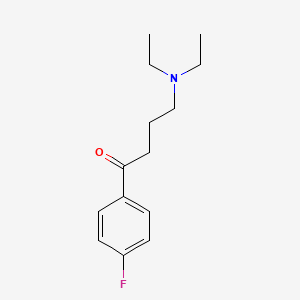
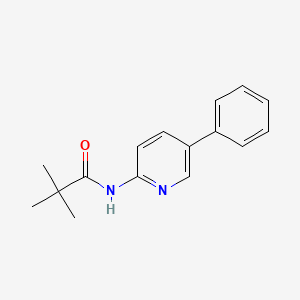
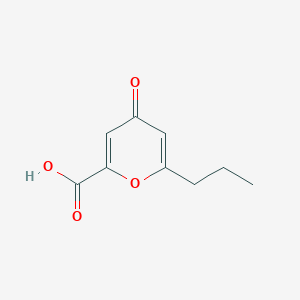
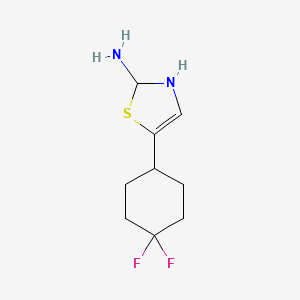

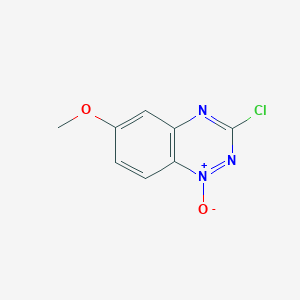
![diethyl [(R)-1-methylbutyl]malonate](/img/structure/B8412120.png)
